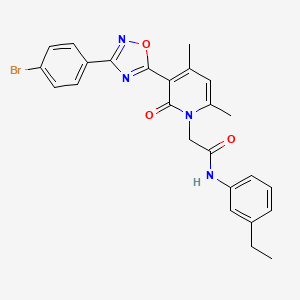

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Description

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a heterocyclic organic molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group, alongside a 3-ethylphenyl acetamide moiety. The synthesis of such compounds typically involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling reactions to introduce the acetamide group. Structural elucidation would rely on spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, with software like SHELX often employed for crystallographic refinement .

Properties

IUPAC Name |

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN4O3/c1-4-17-6-5-7-20(13-17)27-21(31)14-30-16(3)12-15(2)22(25(30)32)24-28-23(29-33-24)18-8-10-19(26)11-9-18/h5-13H,4,14H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOUKEMZASBYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with shared moieties, such as oxadiazoles, brominated aromatics, or pyridinone derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Variations: The target compound differs from Analog 1 in its pyridinone core and acetamide substituent, whereas Analog 1 contains a benzoxazole ring and an amine group. The 4-bromophenyl substitution in the target may enhance steric and electronic effects compared to Analog 1’s 3-bromophenyl group .

Spectroscopic Trends: Both the target compound and Analog 1 exhibit IR absorption for C=N (1560–1600 cm⁻¹) and C-Br (~560 cm⁻¹), confirming their oxadiazole and brominated motifs. However, the target’s pyridinone ring may introduce additional carbonyl signals (C=O, ~1700 cm⁻¹) absent in Analog 1 .

Biological Implications: Analog 1’s benzoxazole-oxadiazole hybrid structure has demonstrated anti-inflammatory activity, suggesting the target compound’s oxadiazole-pyridinone system could similarly target inflammatory pathways. The acetamide group may improve solubility and bioavailability compared to Analog 1’s amine . The lumping strategy (grouping structurally similar compounds) supports comparing the target’s oxadiazole moiety with other heterocycles (e.g., benzoxazole in Analog 1) to predict reactivity or metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.